((1S,3R)-1-Isopropyl-3-(((3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl)amino)cyclopentyl)(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “((1S,3R)-1-Isopropyl-3-(((3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl)amino)cyclopentyl)(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that features multiple functional groups, including a cyclopentyl ring, a pyran ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Key steps may include:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyran ring: This step may involve the use of tetrahydrofuran derivatives and appropriate reagents to form the methoxytetrahydropyran structure.
Coupling reactions: The individual ring systems are then coupled using reagents such as palladium catalysts under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyran ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield methoxycarbonyl derivatives, while reduction of the ketone group could yield secondary alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the functional groups present in the compound.
Medicine: As a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor activity to produce therapeutic effects.
Pathways involved: The compound may affect various signaling pathways, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **(1S,3R)-1-Isopropyl-3-(((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)amino)cyclopentyl)(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- **(1S,3R)-1-Isopropyl-3-(((3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl)amino)cyclopentyl)(4-(4-(methyl)pyridin-2-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
1310796-72-5 |
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Molecular Formula |
C25H37F3N4O3 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H37F3N4O3/c1-17(2)24(7-4-19(15-24)30-20-6-13-35-16-21(20)34-3)23(33)32-11-9-31(10-12-32)22-14-18(5-8-29-22)25(26,27)28/h5,8,14,17,19-21,30H,4,6-7,9-13,15-16H2,1-3H3/t19-,20+,21-,24+/m1/s1 |
InChI Key |
DQWSENNLMPJNRJ-WHLIWEHUSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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